Dehydroespeletone

Lipophilicity Chromatography Natural Product Chemistry

Structurally similar acetophenone co-metabolites (2,4-diacetylanisole, glutinosol) in Asteraceae extracts confound chromatographic peak assignment, risking compound misidentification. Dehydroespeletone (CAS 51995-99-4), distinguished by its α,β-unsaturated prenyl side chain on a methoxy-acetophenone core, resolves this as an authenticated reference standard. • >98% HPLC purity for validated quantification • Defined m/z 232.28 MS signature for inter-laboratory reproducibility • Sourced from authenticated Artemisia glutinosa with full spectroscopic documentation

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 51995-99-4
Cat. No. B155503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroespeletone
CAS51995-99-4
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C1=C(C=CC(=C1)C(=O)C)OC)C
InChIInChI=1S/C14H16O3/c1-9(2)7-13(16)12-8-11(10(3)15)5-6-14(12)17-4/h5-8H,1-4H3
InChIKeyZHHUKOQYRGQWAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroespeletone (CAS 51995-99-4): Chemical Identity, Physicochemical Profile, and Natural Occurrence for Research Procurement


Dehydroespeletone (CAS 51995-99-4) is a naturally occurring phenolic compound classified as an alkyl-phenylketone derivative, with the IUPAC name 1-(5-acetyl-2-methoxyphenyl)-3-methylbut-2-en-1-one [1]. Its molecular formula is C₁₄H₁₆O₃ with a molecular weight of 232.28 g/mol, and it exists as a solid at room temperature with a calculated LogP of 2.57 . This compound has been isolated from various plant species, most notably Artemisia glutinosa (Asteraceae) and Espeletia schultzii [2]. As a reference standard-grade natural product, Dehydroespeletone is commercially available for research applications with purity typically exceeding 98% by HPLC .

Why Dehydroespeletone (CAS 51995-99-4) Cannot Be Interchanged with Generic Acetophenone Derivatives or Co-occurring Plant Phenolics


Dehydroespeletone is frequently co-isolated with structurally related acetophenone derivatives including 2,4-diacetylanisole and the novel compound glutinosol from Artemisia glutinosa [1]. However, these compounds are not functionally equivalent. Dehydroespeletone possesses a distinct substitution pattern featuring a 3-methylbut-2-en-1-one (prenyl-derived) moiety attached to a methoxy-acetophenone core, whereas 2,4-diacetylanisole lacks this unsaturated side chain [2]. This structural divergence dictates differential chromatographic retention, spectroscopic signatures, and potentially divergent biological target engagement. Procurement of the incorrect acetophenone derivative would invalidate any structure-activity relationship studies or reference standard-based quantification. The absence of publicly available quantitative comparative bioactivity data necessitates rigorous analytical verification of compound identity before experimental use.

Dehydroespeletone (CAS 51995-99-4): Verifiable Physicochemical and Analytical Differentiation Evidence for Procurement Decisions


LogP and Predicted Membrane Permeability of Dehydroespeletone Versus Structurally Related Natural Acetophenones

Dehydroespeletone exhibits a calculated LogP of 2.57, which positions it as moderately lipophilic relative to simpler acetophenone derivatives . In contrast, the co-occurring analog 2,4-diacetylanisole (lacking the prenyl side chain) possesses a lower calculated LogP of approximately 1.8 [1]. This difference of approximately 0.77 LogP units translates to a ~5.9-fold difference in octanol-water partition coefficient, directly impacting chromatographic retention behavior and solvent partitioning during isolation and purification.

Lipophilicity Chromatography Natural Product Chemistry

Chromatographic Retention Time Differentiation: Dehydroespeletone vs. Co-occurring Glutinosol in Reverse-Phase HPLC

In reverse-phase HPLC analysis of Artemisia glutinosa extracts, Dehydroespeletone and the structurally novel compound glutinosol elute at distinct retention times despite being isolated from the same plant fraction [1]. While exact retention time values are system-dependent, the structural difference (glutinosol contains an additional hydroxyl group on the prenyl chain) consistently produces baseline resolution under standard C18 reverse-phase conditions with methanol-water or acetonitrile-water mobile phases.

Analytical Chemistry Natural Product Isolation Quality Control

Mass Spectrometric Differentiation: Molecular Ion and Fragmentation Pattern of Dehydroespeletone

Dehydroespeletone produces a characteristic molecular ion at m/z 232.28 (M⁺, corresponding to C₁₄H₁₆O₃) . This molecular weight distinguishes it unambiguously from co-occurring acetophenone derivatives: 2,4-diacetylanisole (C₁₁H₁₂O₃, MW 192.21) and glutinosol (C₁₄H₁₈O₄, MW 250.29) [1]. The mass difference of 40 Da from 2,4-diacetylanisole corresponds to the C₃H₄ (prenyl-derived) structural extension, while the 18 Da difference from glutinosol reflects the latter's additional oxygen atom (hydroxyl group).

Mass Spectrometry Natural Product Identification Reference Standard

¹³C NMR Spectroscopic Signature: Predicted Chemical Shifts for Dehydroespeletone Identity Verification

The predicted ¹³C NMR spectrum of Dehydroespeletone (201 MHz, H₂O reference) provides a computational reference fingerprint for structural verification [1]. Key predicted signals include carbonyl carbons (ketone and acetyl groups, ~190-210 ppm), aromatic carbons (~110-160 ppm), methoxy carbon (~55-60 ppm), and olefinic carbons of the prenyl side chain (~120-140 ppm). This predicted spectrum distinguishes Dehydroespeletone from 2,4-diacetylanisole, which lacks the olefinic carbon signals, and from glutinosol, which contains an additional oxygen-bearing sp³ carbon in the prenyl chain.

NMR Spectroscopy Structure Elucidation Quality Assurance

Evidence-Based Research Application Scenarios for Dehydroespeletone (CAS 51995-99-4) Procurement


Analytical Reference Standard for Artemisia and Espeletia Phytochemical Profiling

Dehydroespeletone serves as a validated reference standard for the chromatographic identification and quantification of acetophenone derivatives in plant extracts, particularly from Artemisia glutinosa and Espeletia schultzii [1]. Its well-defined retention characteristics and mass spectrometric signature (m/z 232.28) enable accurate peak assignment in HPLC-MS-based metabolomic studies of Asteraceae species. Procurement of certified Dehydroespeletone reference material (>98% purity) is essential for method validation and inter-laboratory comparability in phytochemical research.

Structure-Activity Relationship (SAR) Studies of Prenylated Acetophenones

Dehydroespeletone represents a specific chemotype within the alkyl-phenylketone class, characterized by an α,β-unsaturated prenyl side chain conjugated to a methoxy-acetophenone core [2]. This structural motif distinguishes it from simpler acetophenones like 2,4-diacetylanisole and more oxidized analogs like glutinosol. Researchers investigating the biological relevance of prenylation and unsaturation in phenolic natural products require authentic Dehydroespeletone to establish baseline structure-activity relationships.

Natural Product Library Screening for Underexplored Phenolic Chemotypes

As a natural product with reported (though not yet quantitatively validated) anti-inflammatory and antioxidant properties in preliminary studies , Dehydroespeletone represents an underexplored chemotype suitable for inclusion in diversity-oriented screening libraries. Its moderate lipophilicity (LogP 2.57) and predicted drug-like physicochemical properties make it a suitable candidate for phenotypic screening campaigns aimed at identifying novel lead compounds from natural sources.

Method Development for Separation of Structurally Similar Plant Phenolics

The close structural relationship between Dehydroespeletone and co-occurring acetophenone derivatives (2,4-diacetylanisole, glutinosol) presents a challenging chromatographic separation problem [3]. Authentic Dehydroespeletone is required for the development and validation of HPLC, UPLC, or SFC methods capable of baseline resolution of these structurally similar compounds, a critical need for both analytical chemistry method development and preparative-scale purification workflows.

Technical Documentation Hub

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